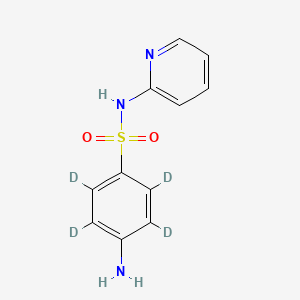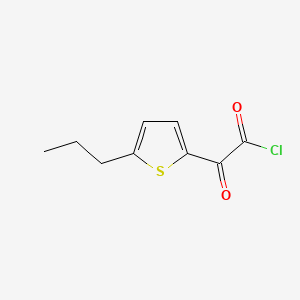
4-Aminophenyl phosphate monosodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Aminophenyl phosphate monosodium salt hydrate (4AP) is protein phosphatases . These enzymes play a crucial role in cellular functions as they are responsible for the removal of phosphate groups from proteins, a process known as dephosphorylation .
Mode of Action
4AP acts as a phosphatase inhibitor , blocking the enzymatic activity of protein phosphatases . It inhibits the enzyme’s ability to remove phosphate groups from proteins, disrupting their function . This disruption can lead to various changes in cellular processes, depending on the specific proteins and pathways involved .
Biochemical Pathways
The exact biochemical pathways affected by 4AP can vary depending on the specific protein phosphatases being inhibited. The enzymatic reaction results in the production of phenol , which can be quantified and used to analyze alkaline phosphatase (ALP) concentrations .
Result of Action
The inhibition of protein phosphatases by 4AP disrupts the function of these enzymes, leading to cell death . Additionally, 4AP has been shown to be effective in the treatment of viral infections, such as human immunodeficiency virus (HIV), by inhibiting viral replication .
Biochemical Analysis
Biochemical Properties
4-Aminophenyl phosphate monosodium salt hydrate functions as a substrate for alkaline phosphatase (ALP) in enzymatic reactions . The enzymatic reaction results in the production of phenol, which can be quantified and used to analyze ALP concentrations .
Cellular Effects
The product influences cell function by enabling the quantification of ALP activity, which is a naturally occurring enzyme found in human tissue in the liver, bone, and intestines . A significant spike outside the usual concentrations of ALP could act as a signal for many diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a substrate for ALP in enzymatic reactions . The product is involved in the production of phenol, which is used to determine ALP concentrations .
Temporal Effects in Laboratory Settings
It is known that the product is used for electrochemical analysis .
Metabolic Pathways
This compound is involved in the metabolic pathway of ALP, where it functions as a substrate .
Preparation Methods
The preparation of 4-Aminophenyl phosphate monosodium salt hydrate involves the phosphorylation of 4-aminophenol. This can be achieved through various synthetic routes, including the reaction of 4-aminophenol with phosphoric acid or its derivatives under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Aminophenyl phosphate monosodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 4-aminophenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Aminophenyl phosphate monosodium salt hydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Aminophenyl phosphate monosodium salt hydrate can be compared with other similar compounds such as:
4-Nitrophenyl phosphate disodium salt hexahydrate: Used as a substrate for alkaline phosphatase but has different electrochemical properties.
1-Naphthyl phosphate: Another substrate for phosphatase enzymes with distinct chemical characteristics.
p-Nitrophenyl phosphate disodium salt hexahydrate: Commonly used in similar enzymatic assays but differs in its reactivity and detection methods.
This compound is unique due to its specific electrochemical properties and its application in sensitive detection assays .
Properties
IUPAC Name |
sodium;(4-aminophenyl) hydrogen phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO4P.Na.H2O/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZNVNMMLRLJR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OP(=O)(O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NNaO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849568 |
Source


|
| Record name | Sodium 4-aminophenyl hydrogen phosphate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108084-47-5 |
Source


|
| Record name | Sodium 4-aminophenyl hydrogen phosphate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)







![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)



